N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic amide derivative characterized by three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A 1,3-benzodioxole ring system, known for enhancing metabolic stability and membrane permeability in bioactive compounds .
- 3-Hydroxypropyl chain: A hydrophilic linker that may improve solubility and influence pharmacokinetic properties.
- 2-(2,4-Dichlorophenoxy)acetamide moiety: A chlorinated phenoxy group linked to an acetamide, commonly associated with auxin-like activity in plant biology .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c19-12-2-4-15(13(20)8-12)24-9-18(23)21-6-5-14(22)11-1-3-16-17(7-11)26-10-25-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQCMZCYWKGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a hydroxypropyl group and a 2,4-dichlorophenoxy acetamide structure. Its molecular formula is with a molecular weight of approximately 396.84 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O5 |
| Molecular Weight | 396.84 g/mol |
| CAS Number | 1421499-33-3 |
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer activities. Specifically, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, the compound has been tested against the MCF-7 human breast cancer cell line, demonstrating an ability to inhibit cell proliferation effectively.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule assembly during mitosis, leading to cell cycle arrest at the S phase and subsequent apoptosis in cancer cells .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial potency, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on MCF-7 Cell Line :
- Antibacterial Screening :
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has a moderate safety profile; however, further investigations are necessary to establish comprehensive toxicity data. Potential hazards include:
- Toxicity : Limited data available; further studies needed.
- Reactivity : The presence of reactive functional groups may pose risks under certain conditions.
Scientific Research Applications
Applications in Plant Biology
1. Root Growth Promotion:
- The compound has been shown to significantly enhance root growth in various plant species by modulating auxin signaling pathways. This can be particularly beneficial in agricultural practices aimed at improving crop yield and resilience.
2. Herbicide Development:
- Due to its interaction with the auxin receptor, there is potential for this compound to be developed as a selective herbicide that targets specific plant species while minimizing damage to crops.
Medicinal Chemistry Applications
1. Anticancer Activity:
- Preliminary studies indicate that compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at specific positions have led to increased apoptosis induction in cancer cells.
2. Antiviral Properties:
- Research has highlighted the potential antiviral activity of related compounds, suggesting that this compound may inhibit viral replication through interference with critical biosynthetic pathways.
Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | HeLa | 18 | Moderate toxicity observed |
| Related compounds | MRC-5 | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 12 | High cytotoxicity |
Antiviral Activity Case Study
A study on small molecule inhibitors targeting influenza A RNA polymerase revealed that similar compounds could possess antiviral capabilities against various strains of influenza. The structural similarities between these compounds and this compound warrant further investigation into their effectiveness against RNA viruses.
Chemical Reactions Analysis
Hydrolysis of Acetamide Functional Group
The acetamide moiety in the compound is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water to yield 2-(2,4-dichlorophenoxy)acetic acid and 3-(benzo[d] dioxol-5-yl)-3-hydroxypropylamine .
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Base-mediated hydrolysis : Deprotonation of water generates a hydroxide ion, leading to cleavage of the amide bond and formation of the same products .
Key Factors :
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Reaction rates depend on pH, temperature, and steric hindrance from the hydroxypropyl group.
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The presence of electron-withdrawing chlorine atoms on the phenoxy group may slightly accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Substitution at the Dichlorophenoxy Group
The 2,4-dichlorophenoxy substituent may undergo substitution reactions with nucleophiles (e.g., amines, thiols). For example:
Mechanistic Insights :
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The electron-deficient aromatic ring (due to chlorine atoms) enhances electrophilicity at the para position, favoring nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., high temperature, polar aprotic solvents).
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Steric hindrance from the acetamide and hydroxypropyl groups may limit reactivity.
Oxidation of the Hydroxypropyl Chain
The secondary alcohol in the 3-hydroxypropyl chain can undergo oxidation to form a ketone. For example:
Potential Oxidants :
-
Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .
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Enzymatic oxidation pathways in biological systems (e.g., cytochrome P450 enzymes).
Challenges :
-
Over-oxidation to carboxylic acids is possible if conditions are not carefully controlled.
Esterification or Etherification of the Hydroxy Group
The hydroxyl group on the propyl chain can participate in esterification or etherification reactions:
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Esterification : Reaction with acetyl chloride or anhydrides to form esters.
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Etherification : Alkylation with alkyl halides under basic conditions (e.g., Williamson synthesis) .
Example Reaction :
Ring-Opening Reactions of the Benzodioxole Moiety
The 1,3-benzodioxole ring may undergo acid-catalyzed hydrolysis to form catechol derivatives, though this is less likely under mild conditions due to its stability :
Biological Metabolism
In plant or mammalian systems, enzymatic transformations could include:
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Hydroxylation of the benzodioxole ring.
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Glucuronidation or sulfation of the hydroxypropyl group.
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Reductive cleavage of the dichlorophenoxy group (observed in related herbicides).
Limitations and Research Gaps
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No direct experimental data for this compound was found in the reviewed sources. Predictions are based on structurally related analogs (e.g., K-series compounds in , dichlorophenoxy acetamides in).
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Synthetic routes for similar compounds suggest multi-step protocols involving amide coupling, nucleophilic substitutions, and protection/deprotection strategies .
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Further studies are required to validate these hypotheses, including kinetic analyses and spectroscopic characterization (e.g., NMR, HPLC-MS).
For authoritative data, targeted synthesis and reactivity studies using the specific compound are recommended.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Structural Analogues with Auxin-like Activity
- Key Difference: The methylpyridinyl group in compound 533 replaces the target’s hydroxypropyl-benzo[d][1,3]dioxol moiety.
- DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide): Shared Features: The dichlorophenoxyacetamide core is retained. Key Difference: DICA’s mercaptoethyl group introduces a thiol (-SH) functionality, which may confer higher reactivity (e.g., disulfide bond formation) but also increase toxicity risks. The target’s hydroxypropyl group likely improves metabolic stability .
2.2. Benzo[d][1,3]dioxol-Containing Derivatives
- Compound 33a (N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide): Shared Features: Incorporates a benzo[d][1,3]dioxol group linked via an ethylamine to an acetamide. The hydroxypropyl chain in the target compound may enhance hydrogen bonding compared to the ethyl linker in 33a .
- Compound 29a ((Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide): Shared Features: Utilizes the benzo[d][1,3]dioxol group in an acetamide scaffold. Key Differences: The acrylonitrile (cyanovinyl) group introduces rigidity and electron-withdrawing properties, which could affect binding affinity compared to the target’s flexible hydroxypropyl chain .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. Critical steps include:
- Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions.
- Formation of the hydroxypropyl linker using epoxide ring-opening or hydroxylation of propenyl intermediates.
- Acetamide coupling via reaction of 2-(2,4-dichlorophenoxy)acetic acid with the amine group under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Reagents: Triethylamine (base), dimethylformamide (DMF) as solvent, and chromatographic purification (TLC/HPLC) for intermediate monitoring .
Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?
- Analytical methods :
- NMR spectroscopy (¹H and ¹³C) to verify functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- Elemental analysis to validate empirical formula .
Q. What are the primary biological targets or assays for initial bioactivity screening?
- The dichlorophenoxy and benzodioxole groups suggest potential interactions with:
- Cytochrome P450 enzymes (due to electron-rich aromatic systems) .
- Antimicrobial assays : MIC testing against Gram-positive/negative bacteria .
- Cancer cell viability assays (e.g., MTT on HeLa or MCF-7 lines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Step 1 : Compare experimental NMR with simulated spectra (software: ACD/Labs or ChemDraw).
- Step 2 : Use 2D techniques (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- Step 3 : Analyze intermediates (e.g., hydroxypropyl precursor) to identify residual impurities or stereochemical anomalies .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps in propyl linker formation .
- Temperature control : Maintain <60°C during acetamide coupling to prevent racemization .
- Purification : Use preparative HPLC with C18 columns for polar intermediates .
Q. How to design mechanistic studies for bioactivity based on structural motifs?
- Molecular docking : Target the dichlorophenoxy group to estrogen receptors (ER-α) or Hsp90 (using PDB: 3D structure libraries) .
- Metabolite profiling : Incubate with liver microsomes to identify oxidation products (e.g., hydroxylation at benzodioxole) .
- SAR studies : Synthesize analogs with modified phenoxy groups (e.g., 2,4-difluoro vs. dichloro) to assess toxicity-activity relationships .
Q. What experimental controls are critical in bioactivity assays to mitigate false positives?
- Negative controls : Use structurally similar inert compounds (e.g., benzodioxole-free analogs).
- Solvent controls : Match DMSO concentrations (<0.1% v/v) to avoid cytotoxicity .
- Enzymatic assays : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
